molecular formula C8H4F8N2 B8564252 (2,2,3,3,4,4,5,5-Octafluoropentyl)propanedinitrile CAS No. 771561-37-6

(2,2,3,3,4,4,5,5-Octafluoropentyl)propanedinitrile

Cat. No. B8564252
M. Wt: 280.12 g/mol
InChI Key: VUXCOBBENDQJNZ-UHFFFAOYSA-N
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Patent
US07662402B2

Procedure details

15 g of (2,2,3,3,4,4,5,5-octafluoropentyl)trifluoromethanesulfonic acid and 2.6 g of malononitrile were dissolved in 20 ml of dimethyl sulfoxide, 5.5 g of potassium carbonate was added, and the mixture was stirred in a water bath for 3 hours. Thereafter, dilute hydrochloric acid was added to the reaction mixture, followed by extraction with methyl tert-butyl ether. The organic layer was washed successively with water, aqueous saturated sodium hydrogen carbonate and aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 2.0 g of 2-(2,2,3,3,4,4,5,5-octafluoropentyl)malononitrile.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([C:12]([F:20])([F:19])[C:13]([F:18])([F:17])[CH:14]([F:16])[F:15])[CH2:3]OS(C(F)(F)F)(=O)=O.[C:22](#[N:26])[CH2:23][C:24]#[N:25].C(=O)([O-])[O-].[K+].[K+].Cl>CS(C)=O>[F:21][C:2]([F:1])([C:12]([F:19])([F:20])[C:13]([F:17])([F:18])[CH:14]([F:15])[F:16])[CH2:3][CH:23]([C:22]#[N:26])[C:24]#[N:25] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(COS(=O)(=O)C(F)(F)F)(C(C(C(F)F)(F)F)(F)F)F
Name
Quantity
2.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in a water bath for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methyl tert-butyl ether
WASH
Type
WASH
Details
The organic layer was washed successively with water, aqueous saturated sodium hydrogen carbonate and aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(CC(C#N)C#N)(C(C(C(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.